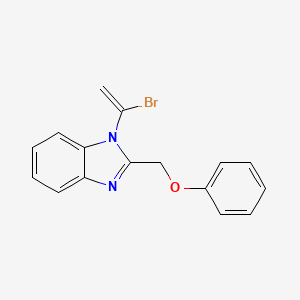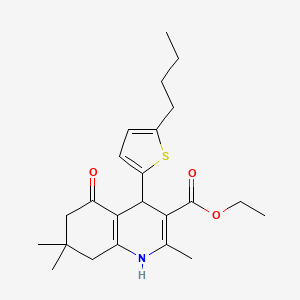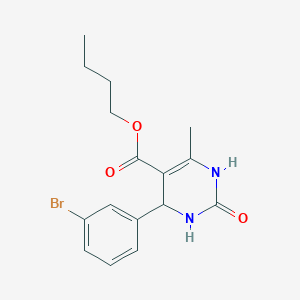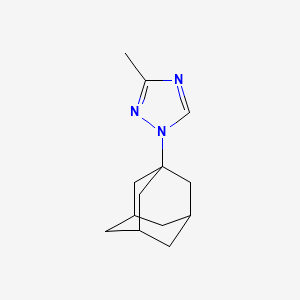
1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in a change in the fluorescence properties of the compound, allowing for the detection of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have low toxicity and is not mutagenic. Additionally, it has been shown to selectively bind to DNA and RNA, making it an ideal candidate for use in fluorescence-based assays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole is its high selectivity for DNA and RNA. This selectivity allows for the detection of these molecules with high sensitivity and specificity. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, there is a need for further studies on the biochemical and physiological effects of the compound, as well as its potential applications in other fields such as drug discovery and imaging.
Conclusion
In conclusion, this compound is a chemical compound that has shown great potential for use in various scientific fields. Its high selectivity for DNA and RNA makes it an ideal candidate for use in fluorescence-based assays, and its low toxicity and mutagenicity make it a safe compound for use in laboratory experiments. Further research is needed to explore its potential applications in other fields and to develop new synthesis methods that can improve its yield and purity.
Méthodes De Synthèse
The synthesis of 1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole involves the reaction of 2-phenoxymethyl-1H-benzimidazole with N-bromosuccinimide and triphenylphosphine in the presence of acetonitrile. The resulting product is then purified using column chromatography, yielding the desired compound.
Applications De Recherche Scientifique
1-(1-bromovinyl)-2-(phenoxymethyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for detecting biological molecules. The compound has been shown to selectively bind to DNA and RNA, making it an ideal candidate for use in fluorescence-based assays.
Propriétés
IUPAC Name |
1-(1-bromoethenyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-12(17)19-15-10-6-5-9-14(15)18-16(19)11-20-13-7-3-2-4-8-13/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHSGDWBWOGDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(N1C2=CC=CC=C2N=C1COC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5199586.png)
![N-{1-[1-(1H-indazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5199597.png)
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)


![2-{5-[(4-acetyl-1-piperazinyl)carbonyl]-2-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5199630.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5199641.png)

![4-ethyl 2-methyl 5-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5199656.png)

![6-(3,5-dichloro-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5199671.png)
